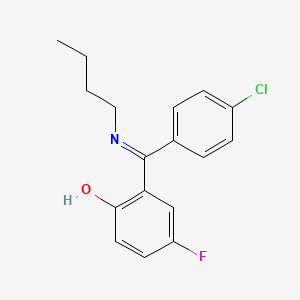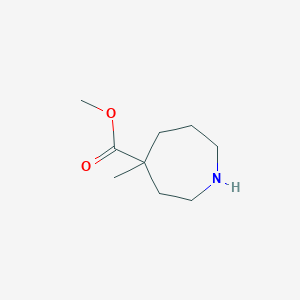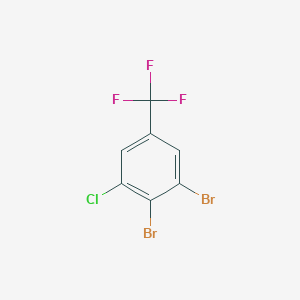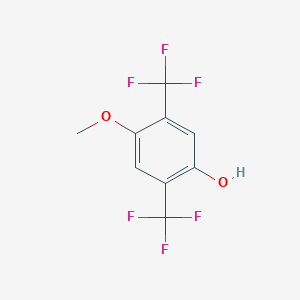
2-((Butylimino)(4-chlorophenyl)methyl)-4-fluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[Butylamino-(4-Chlorophenyl)Methylidene]-4-Fluoro-Cyclohexa-2,4-Dien-1-One is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a butylamino group, a chlorophenyl group, and a fluorinated cyclohexadienone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Butylamino-(4-Chlorophenyl)Methylidene]-4-Fluoro-Cyclohexa-2,4-Dien-1-One typically involves the condensation of 4-chlorobenzaldehyde with butylamine, followed by the introduction of a fluorine atom into the cyclohexadienone ring. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction. The final product is obtained through purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Quality control measures, including spectroscopic analysis and chromatography, are employed to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-[Butylamino-(4-Chlorophenyl)Methylidene]-4-Fluoro-Cyclohexa-2,4-Dien-1-One undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and fluorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
6-[Butylamino-(4-Chlorophenyl)Methylidene]-4-Fluoro-Cyclohexa-2,4-Dien-1-One has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-[Butylamino-(4-Chlorophenyl)Methylidene]-4-Fluoro-Cyclohexa-2,4-Dien-1-One involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-[Butylamino-(4-Bromophenyl)Methylidene]-4-Fluoro-Cyclohexa-2,4-Dien-1-One
- 6-[Butylamino-(4-Methylphenyl)Methylidene]-4-Fluoro-Cyclohexa-2,4-Dien-1-One
- 6-[Butylamino-(4-Nitrophenyl)Methylidene]-4-Fluoro-Cyclohexa-2,4-Dien-1-One
Comparison
Compared to its analogs, 6-[Butylamino-(4-Chlorophenyl)Methylidene]-4-Fluoro-Cyclohexa-2,4-Dien-1-One is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom in the cyclohexadienone ring also enhances its reactivity and stability, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
80018-42-4 |
|---|---|
Formule moléculaire |
C17H17ClFNO |
Poids moléculaire |
305.8 g/mol |
Nom IUPAC |
2-[N-butyl-C-(4-chlorophenyl)carbonimidoyl]-4-fluorophenol |
InChI |
InChI=1S/C17H17ClFNO/c1-2-3-10-20-17(12-4-6-13(18)7-5-12)15-11-14(19)8-9-16(15)21/h4-9,11,21H,2-3,10H2,1H3 |
Clé InChI |
BLBQSSOLFSJYSA-UHFFFAOYSA-N |
SMILES canonique |
CCCCN=C(C1=CC=C(C=C1)Cl)C2=C(C=CC(=C2)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-[(2-ethylphenyl)amino]-3-oxopropanoate](/img/structure/B12852965.png)








![2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium](/img/structure/B12853018.png)
![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl] ethanone](/img/structure/B12853024.png)
![5-[3-(4-Methoxy-2-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12853026.png)

